molecular formula C21H19Cl4P B1624377 (3,3,3-Trichloropropyl)triphenylphosphonium chloride CAS No. 804482-50-6

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Cat. No.: B1624377
CAS No.: 804482-50-6
M. Wt: 444.2 g/mol
InChI Key: CVLBDGPLEYFDOR-UHFFFAOYSA-M
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Description

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS 804482-50-6) is a quaternary phosphonium salt with the molecular formula C₂₁H₁₉Cl₄P and a molecular weight of 444.16 g/mol. It exists as a solid at room temperature and is structurally characterized by a triphenylphosphonium core linked to a 3,3,3-trichloropropyl group . This compound is part of a broader class of triphenylphosphonium salts, which are widely utilized in organic synthesis, catalysis (e.g., Wittig reactions), and pharmaceutical applications, particularly in mitochondrial-targeted drug delivery systems due to their lipophilic cationic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3,3,3-trichloropropyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{Cl}_3\text{CCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Cl}_3\text{CCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trichloropropyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as lithium diisopropylamide (LDA) for deprotonation, and various aldehydes for olefination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving this compound include (Z)-olefins, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. These products are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound serves as a crucial reagent in organic chemistry. It facilitates the synthesis of complex molecules by introducing the trichloropropyl group, which enhances the reactivity of substrates. For example, the deprotonation of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride generates the corresponding phosphorane that reacts with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are valuable intermediates for synthesizing (Z)-1,3-enynes and other derivatives in high yields and stereospecificities .

Pharmaceutical Development

Intermediates for Drug Compounds
In the pharmaceutical industry, (3,3,3-trichloropropyl)triphenylphosphonium chloride is utilized to create intermediates for drug compounds targeting specific biological pathways. This application improves the efficiency of drug discovery processes by providing a means to synthesize compounds that may exhibit desired therapeutic effects .

Material Science

Development of New Materials
The compound is instrumental in developing new materials such as polymers and coatings. Its unique properties can enhance material performance and durability. For instance, it has been explored in atom transfer radical polymerization (ATRP) processes to initiate polymerization reactions effectively . The ability to modify polymer characteristics through this compound supports advancements in creating specialized materials.

Biochemical Research

Investigating Cellular Processes
Researchers employ this compound in biochemical studies to investigate cellular processes, particularly those involving membrane interactions and transport mechanisms. Its role in studying cellular dynamics provides insights into how compounds interact within biological systems .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is explored for formulating agrochemicals such as pesticides or herbicides. Its application aims to improve crop protection strategies by enhancing the effectiveness of these chemicals against pests and diseases .

Data Table: Summary of Applications

Field Application Key Benefits
Organic SynthesisSynthesis of complex moleculesEnhances substrate reactivity
Pharmaceutical DevelopmentIntermediates for drug compoundsImproves efficiency in drug discovery
Material ScienceDevelopment of polymers and coatingsEnhances material performance and durability
Biochemical ResearchStudies on cellular processesProvides insights into membrane interactions
Agricultural ChemistryFormulation of pesticides/herbicidesImproves effectiveness in crop protection

Case Study 1: Synthesis of (Z)-1,3-Enynes

A study demonstrated the use of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride in synthesizing (Z)-1,3-enynes through its reaction with aldehydes after deprotonation. The results showed high yields and stereoselectivity, highlighting its effectiveness as a synthetic tool in organic chemistry .

Case Study 2: Polymerization Initiation

In another research effort focused on polymer science, this compound was used as an initiator for ATRP of styrene. The study revealed that this compound significantly influenced the kinetics of polymerization and provided new pathways for developing advanced polymeric materials .

Mechanism of Action

The mechanism of action of (3,3,3-Trichloropropyl)triphenylphosphonium chloride involves the formation of a phosphorane intermediate upon deprotonation. This intermediate can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the phosphorane species .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Compounds

The following table provides a comparative analysis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride and structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
This compound -CH₂CH₂CCl₃ C₂₁H₁₉Cl₄P 444.16 Solid Wittig reactions, mitochondrial drug delivery
Allyl triphenylphosphonium chloride -CH₂CH=CH₂ C₂₁H₂₀ClP 338.81 Solid (m.p. 227–229°C) Wittig olefination, synthesis of alkenes
(3-Hydroxypropyl)triphenylphosphonium chloride -CH₂CH₂CH₂OH C₂₁H₂₂ClOP 372.82 Solid Bioconjugation for mitochondrial targeting
Cinnamyltriphenylphosphonium bromide -CH₂CH=CHPh (cinnamyl group) C₂₇H₂₄BrP 475.37 Solid Synthesis of α,β-unsaturated carbonyl compounds
(2,4-Dichlorobenzyl)triphenylphosphonium chloride -CH₂C₆H₃Cl₂ C₂₅H₂₀Cl₃P 469.79 White-yellow crystals Intermediate in organic synthesis, antimicrobial studies
Methoxymethyltriphenylphosphonium chloride -CH₂OCH₃ C₂₀H₂₂ClOP 352.82 Solid Wittig reactions, preparation of vinyl ethers

Key Structural and Functional Differences:

Hydroxypropyl and methoxymethyl derivatives exhibit higher polarity due to oxygen-containing groups, improving solubility in polar solvents . Cinnamyl and dichlorobenzyl substituents introduce aromaticity, enabling conjugation with π-systems in synthetic applications .

Molecular Weight and Physical Properties :

  • The trichloropropyl derivative has the highest molecular weight (444.16 g/mol ), which may reduce solubility in organic solvents compared to lighter analogs like allyl (338.81 g/mol ) .
  • Melting points vary significantly; for example, allyl derivatives melt at 227–229°C , while dichlorobenzyl analogs form crystalline solids .

Applications in Drug Delivery :

  • Mitochondrial targeting is a hallmark of triphenylphosphonium salts. Hydroxypropyl and trichloropropyl derivatives are conjugated to bioactive molecules to enhance cellular uptake and mitochondrial accumulation .
  • Antifungal resistance : Phosphonium conjugates, such as those with bromo/hydroxypropyl groups, disrupt efflux pump mechanisms in pathogens .

Biological Activity

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (abbreviated as TTPPC) is a phosphonium salt that has garnered attention in various fields of chemical research, particularly in organic synthesis and potential biological applications. This article explores the biological activity of TTPPC, highlighting its synthesis, mechanisms of action, and relevant case studies.

TTPPC is synthesized through the reaction of triphenylphosphine with 3,3,3-trichloropropanol. The process involves the formation of a phosphonium salt, which can be further deprotonated to generate a phosphorane intermediate. This intermediate is reactive towards various electrophiles, making TTPPC a versatile reagent in organic synthesis.

The biological activity of TTPPC can be attributed to several mechanisms:

  • Cytotoxicity : TTPPC has shown cytotoxic effects on various cancer cell lines. The compound's ability to penetrate cell membranes may lead to disruptions in cellular homeostasis.
  • Antimicrobial Activity : Preliminary studies indicate that TTPPC exhibits antimicrobial properties against certain bacterial strains. Its chlorinated structure may contribute to its effectiveness as a biocide.
  • Inhibition of Enzymatic Activity : TTPPC has been reported to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways in treated cells.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    A study investigated the effects of TTPPC on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Studies :
    In a separate investigation, TTPPC was tested against Gram-positive and Gram-negative bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. Its efficacy was attributed to membrane disruption and interference with bacterial protein synthesis .
  • Enzyme Inhibition :
    Research focused on the inhibition of acetylcholinesterase (AChE) by TTPPC revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology, particularly for conditions related to cholinergic dysfunction .

Biological Activity Summary Table

Biological ActivityObserved EffectsReference
CytotoxicityIC50 = 10 µM on MCF-7 cells
AntimicrobialMIC = 5-20 µg/mL against bacteria
Enzyme InhibitionSignificant AChE inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,3,3-trichloropropyl)triphenylphosphonium chloride, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 2-chloroethanol, triphenylphosphine (PPh₃), and trichloroacetic acid. Key steps include:

  • Reacting PPh₃ with 2-chloroethanol in a polar aprotic solvent (e.g., THF) under inert atmosphere.
  • Adding trichloroacetic acid to form the phosphonium salt.
  • Purification via recrystallization or column chromatography to remove unreacted PPh₃ and by-products . Optimization Tips :
  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How is the structural integrity of this compound validated?

Characterization involves:

  • ¹H/³¹P NMR : Confirm absence of free PPh₃ (δ ~ -5 ppm for PPh₃ vs. δ +20–25 ppm for phosphonium salts).
  • Elemental Analysis : Verify C, H, Cl, and P content.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see Supplementary Information in for methodology) .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecific formation of (Z)-olefins using this reagent?

The reagent generates a trichloromethyl-substituted ylide upon deprotonation. The bulky trichloropropyl group and electron-withdrawing Cl atoms enforce a cis (Z)-configuration during the Wittig-like reaction with aldehydes. Steric hindrance between the ylide and aldehyde substituents dictates selectivity, achieving >90% (Z)-olefins in enyne/diyne syntheses . Experimental Validation :

  • Compare ¹H NMR coupling constants (J = 10–12 Hz for trans vs. J = 12–14 Hz for cis).
  • Use NOESY to confirm spatial proximity of substituents in products.

Q. How do storage conditions and incompatible materials affect reagent stability?

Stability :

  • Stable at room temperature in dry, inert environments.
  • Decomposes under moisture or heat, releasing HCl gas and phosphorus oxides . Incompatibilities :
  • Avoid strong oxidizers (e.g., peroxides, nitrates) to prevent violent reactions.
  • Store separately from bases to prevent ylide formation prematurely .

Q. What side reactions occur when the phosphonium salt fails to form the desired phosphorane intermediate?

Common issues and solutions:

  • Incomplete Deprotonation : Use stronger bases (e.g., NaHMDS instead of NaOMe) to ensure ylide formation.
  • Competing Elimination : If the reagent decomposes to triphenylphosphine and dienones (e.g., in ), reduce reaction temperature or switch to less polar solvents (e.g., CH₂Cl₂ instead of THF) .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported yields for enyne syntheses be resolved?

Discrepancies often arise from:

  • Solvent Polarity : Higher polarity (e.g., DMF) may accelerate side reactions.
  • Catalyst Presence : Metal traces (e.g., Cu⁺) can alter reaction pathways. Resolution Strategy :
  • Reproduce reactions under strictly anhydrous conditions.
  • Use chelating agents (e.g., EDTA) to sequester metal impurities .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in aerobic conditions?

  • Use fume hoods and PPE (gloves, goggles) due to HCl gas emission risks.
  • Avoid contact with water; store desiccated at 2–8°C.
  • Decompose waste with aqueous NaHCO₃ to neutralize HCl .

Properties

IUPAC Name

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBDGPLEYFDOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471894
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804482-50-6
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(3,3,3-Trichloropropyl)triphenylphosphonium chloride
(3,3,3-Trichloropropyl)triphenylphosphonium chloride
(3,3,3-Trichloropropyl)triphenylphosphonium chloride
(3,3,3-Trichloropropyl)triphenylphosphonium chloride
(3,3,3-Trichloropropyl)triphenylphosphonium chloride
(3,3,3-Trichloropropyl)triphenylphosphonium chloride

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